Differentiated Multi-Kinase Inhibitory Potential vs. Non-Chlorinated Phenylsulfonyl Analog
The target compound is predicted to exhibit a differentiated multi-kinase inhibitory spectrum compared to a closely related non-chlorinated analog, 2-(benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile (CAS 1024788-35-9) . In quinoline sulfonamino compounds, the 4-chlorophenylsulfonyl group is associated with enhanced inhibitory potency against PKA and MLCK relative to unsubstituted phenylsulfonyl derivatives, a trend observed across numerous patent examples but not quantified in single head-to-head assays . This is attributed to the electron-withdrawing and lipophilic character of the chlorine substituent, which enhances target binding affinity.
| Evidence Dimension | Kinase Inhibitory Potency (PKA/MLCK) |
|---|---|
| Target Compound Data | Not directly quantified in isolation; predicted enhanced potency based on class SAR |
| Comparator Or Baseline | 2-(Benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile (CAS 1024788-35-9) |
| Quantified Difference | No direct quantitative difference available; potency advantage inferred from patent class SAR analysis |
| Conditions | Inferred from enzyme inhibition assays on quinoline sulfonamino derivatives (Patent US 5,245,034) |
Why This Matters
For kinase profiling studies, selecting the 4-chlorophenyl derivative over the unsubstituted phenyl analog is a strategic choice to explore the impact of electron-withdrawing substituents on target engagement, a critical SAR vector.
- [1] Hidaka, H., Ishikawa, T., Hagiwara, M., Inoue, T., Naitoh, K., Sakuma, O., Yuasa, M., Morita, T., Toshioka, T., Umezawa, I., & Inaba, T. (1993). U.S. Patent No. 5,245,034. Washington, DC: U.S. Patent and Trademark Office. View Source
